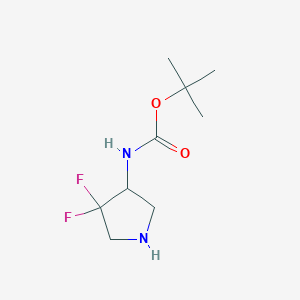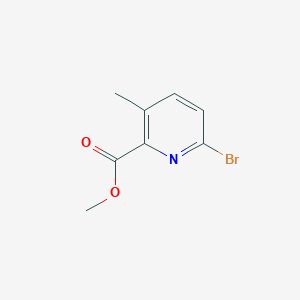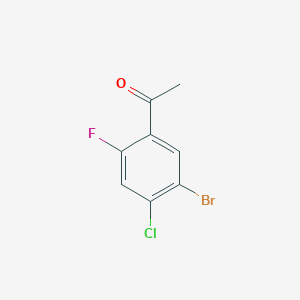
6-(Azetidin-3-ylmethoxy)quinoline hydrochloride
Vue d'ensemble
Description
“6-(Azetidin-3-ylmethoxy)quinoline hydrochloride” is a chemical compound with the molecular formula C13H15ClN2O and a molecular weight of 250.72 . It is intended for research use only.
Physical And Chemical Properties Analysis
The physical and chemical properties of “6-(Azetidin-3-ylmethoxy)quinoline hydrochloride” are not fully detailed in the search results. The compound has a molecular weight of 250.72 .Applications De Recherche Scientifique
Quinoline Alkaloids and Their Bioactivities
Quinoline and quinazoline alkaloids, significant N-based heterocyclic compounds, have been the focus of research due to their extensive range of bioactivities. These compounds, including naturally occurring alkaloids and their synthetic analogs, demonstrate potent antitumor, antimalarial, antibacterial, antifungal, antiparasitic, antiviral, and anti-inflammatory properties, among others. The discovery of quinine and camptothecin, two paramount quinoline alkaloids, has notably advanced antimalarial and anticancer drug development, respectively. This extensive review of over 200 molecules before 2008 offers insights into the potential of these compounds for new drug discoveries (Shang et al., 2018).
Synthetic Approaches and Biological Activities of Quinoline Derivatives
Quinoline derivatives, synthesized through various strategies, display a broad spectrum of therapeutic potentials with lesser adverse effects. These compounds have been investigated in clinical trials for treating diverse illnesses, including cancer, bacterial, and fungal infections. The development of nitrogen-containing hybrid heterocyclic compounds, combining bioactive heterocyclic moieties, is a strategic approach to overcome microbial resistance. This review provides a comprehensive overview of synthetic approaches and structure-activity relationships of biologically active quinolines containing benzimidazole derivatives, highlighting their promise for future research (Salahuddin et al., 2023).
Quinoline as a Privileged Scaffold in Anticancer Drug Discovery
Quinoline, recognized as a privileged scaffold, has significantly impacted anticancer drug development. This review discusses quinoline-based drugs that are either approved or under clinical investigation, including their modes of action and clinical research outcomes. The versatility of the quinoline nucleus has made it an attractive target for the development of new chemotherapeutic agents, as evidenced by the numerous patents filed between 2013 and 2015. These developments underscore the increasing importance of quinoline derivatives in medicinal chemistry and drug discovery processes (Musioł, 2017).
Quinoline Derivatives as Corrosion Inhibitors
Beyond their biomedical applications, quinoline derivatives are also recognized for their role as anticorrosive materials. They exhibit effectiveness against metallic corrosion due to their high electron density and ability to form stable chelating complexes with surface metallic atoms. This review compiles recent reports on the use of quinoline-based compounds as corrosion inhibitors, discussing their significance in protecting against corrosion and their potential in green corrosion inhibition strategies (Verma et al., 2020).
Safety And Hazards
The safety data sheet for “6-(Azetidin-3-ylmethoxy)quinoline hydrochloride” suggests that any clothing contaminated by the product should be immediately removed and the affected individual should move out of the dangerous area. It is also recommended to consult a physician and show the safety data sheet .
Propriétés
IUPAC Name |
6-(azetidin-3-ylmethoxy)quinoline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O.ClH/c1-2-11-6-12(3-4-13(11)15-5-1)16-9-10-7-14-8-10;/h1-6,10,14H,7-9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFNUSWYTBKXGHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)COC2=CC3=C(C=C2)N=CC=C3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Azetidin-3-ylmethoxy)quinoline hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




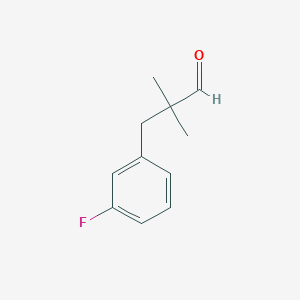
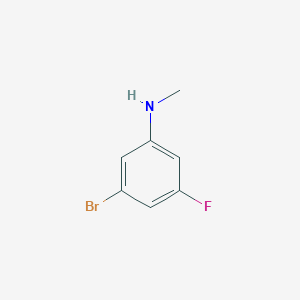
![(2-Methyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methanamine](/img/structure/B1446736.png)

![Methyl benzo[c][1,2,5]oxadiazole-4-carboxylate](/img/structure/B1446740.png)
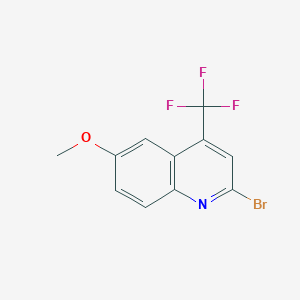
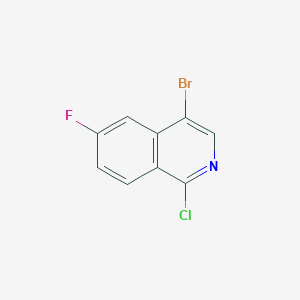

![3-Ethyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B1446747.png)

